molecular formula C24H21N3O3S2 B2440634 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 361480-51-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2440634
CAS No.: 361480-51-5
M. Wt: 463.57
InChI Key: WPPORXMXPHQDDG-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds structurally related to "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide" have been synthesized and evaluated for their potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. Such studies underline the broad spectrum of biological activities these molecules can exhibit, highlighting their potential for further pharmacological screening and development into therapeutic agents (Patel et al., 2009).

Analgesic Activity

Research has also focused on the synthesis and evaluation of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety for their analgesic activity. Such studies contribute to the understanding of the pain-modulating properties of these compounds and their potential as pain management solutions (Saad et al., 2011).

PI3K Inhibitors and Anticancer Agents

The design and synthesis of novel PI3K inhibitors incorporating a sulfonamino-quinazolinyl or quinolinyl moiety represent significant strides in the search for effective anticancer agents. Such compounds have shown potent antiproliferative activities against various human cancer cell lines, supporting their potential as anticancer therapeutics (Shao et al., 2014).

Psychotropic and Anti-inflammatory Activities

Further research has demonstrated that derivatives of "this compound" possess marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. Some compounds also exhibit antimicrobial action, suggesting their utility in treating various disorders and diseases (Zablotskaya et al., 2013).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-16-6-11-21-22(14-16)31-24(25-21)26-23(28)18-7-9-20(10-8-18)32(29,30)27-13-12-17-4-2-3-5-19(17)15-27/h2-11,14H,12-13,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPORXMXPHQDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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